Triphenyl-(4-phenylphenyl)stannane
Description
Properties
CAS No. |
41411-81-8 |
|---|---|
Molecular Formula |
C30H24Sn |
Molecular Weight |
503.2 g/mol |
IUPAC Name |
triphenyl-(4-phenylphenyl)stannane |
InChI |
InChI=1S/C12H9.3C6H5.Sn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;3*1-2-4-6-5-3-1;/h1,3-10H;3*1-5H; |
InChI Key |
UBCFSMYKOIZDGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of triaryl stannanes such as this compound typically involves the formation of the carbon-tin bond via:
- Reaction of aryllithium or arylmagnesium (Grignard) reagents with triphenyltin halides.
- Radical nucleophilic substitution (SRN1) reactions involving organotin nucleophiles and haloarenes.
- Palladium-catalyzed cross-coupling reactions (Stille-type) using aryl halides and triphenyltin reagents.
Each method has its advantages and limitations in terms of substrate scope, functional group compatibility, and reaction conditions.
Preparation via Aryllithium or Grignard Reagents
One classical and widely used approach is the reaction of an arylmetal reagent with triphenyltin chloride or bromide. For this compound, the 4-phenylphenyl moiety is first converted into the corresponding aryllithium or Grignard reagent, which then reacts with triphenyltin halide to yield the target compound.
$$
\text{4-Phenylphenyl-Li or 4-Phenylphenyl-MgBr} + \text{Ph}3\text{SnCl} \rightarrow \text{Ph}3\text{Sn-(4-phenylphenyl)} + \text{LiCl or MgBrCl}
$$
-
- Preparation of 4-phenylphenyl lithium or magnesium bromide by halogen-metal exchange or direct metal insertion.
- Reaction with triphenyltin chloride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
- Temperature control is crucial (often low temperatures, e.g., -78 °C to 0 °C) to minimize side reactions.
-
- Straightforward and well-established method.
- High yields achievable with pure reagents.
-
- Sensitive to moisture and air.
- Functional group tolerance is limited due to the strong nucleophilicity and basicity of organolithium and Grignard reagents.
Radical Nucleophilic Substitution (SRN1) Approach
Recent advances have demonstrated the utility of SRN1 mechanisms in the preparation of triaryl stannanes. This method involves the photostimulated or thermally induced reaction of aryl halides with organotin nucleophiles, such as triphenylstannyl anions, often in the presence of a radical initiator or under light irradiation.
-
- The aryl halide undergoes single-electron transfer (SET) to form an aryl radical intermediate.
- The aryl radical reacts with the triphenylstannyl anion to form the triaryl stannane.
- This process can proceed under milder conditions compared to organolithium routes.
-
- Reaction of 4-bromobiphenyl with LiSnPh3 in THF solvent yields this compound.
- Radical traps increase cine substitution products, indicating radical intermediates are involved.
-
- Milder conditions and better functional group tolerance.
- Avoids the need for highly reactive organolithium reagents.
-
- Requires careful control of radical conditions.
- Possible formation of side products via benzyne intermediates in some substrates.
Palladium-Catalyzed Cross-Coupling (Stille Reaction)
The Stille reaction is a powerful method for forming carbon-carbon bonds using organostannanes. While typically used for coupling, it can also be employed in the synthesis of triaryl stannanes by reacting aryl halides with triphenylstannyl reagents under palladium catalysis.
-
- Pd(0) catalysts such as Pd(PPh3)4 or Pd(PPh3)2Cl2.
- Solvents like DMF, toluene, or mixtures thereof.
- Temperatures ranging from ambient to reflux conditions.
-
- Coupling of 4-halobiphenyls with triphenylstannane derivatives to yield this compound.
-
- High selectivity and functional group compatibility.
- Catalytic process reduces reagent consumption.
-
- Requires palladium catalysts, which can be expensive.
- Organotin reagents are toxic and require careful handling.
Comparative Data Table of Preparation Methods
| Preparation Method | Reagents & Conditions | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Aryllithium/Grignard + Ph3SnCl | 4-Phenylphenyl-Li or MgBr + Ph3SnCl, THF, low temp | Well-established, high yield | Moisture sensitive, limited functional group tolerance | 70-90% |
| SRN1 Radical Substitution | Aryl halide + LiSnPh3, THF, light or radical initiator | Mild conditions, better functional group tolerance | Radical side reactions, requires radical control | 60-85% |
| Palladium-Catalyzed Stille Reaction | Aryl halide + Ph3SnH or Ph3SnX, Pd catalyst, DMF/toluene, heat | Catalytic, selective, functional group tolerant | Expensive catalyst, toxic reagents | 65-90% |
Chemical Reactions Analysis
Types of Reactions: Triphenyl-(4-phenylphenyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like hydrochloric acid (HCl) are employed.
Major Products Formed:
Oxidation: Tin oxides and phenyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Triphenyl-(4-phenylphenyl)stannane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Mechanism of Action
The mechanism of action of triphenyl-(4-phenylphenyl)stannane involves the formation of reactive intermediates through homolytic cleavage of the tin-carbon bonds. These intermediates can participate in various radical reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl groups attached to the tin atom .
Comparison with Similar Compounds
The following section compares Triphenyl-(4-phenylphenyl)stannane with structurally related organotin compounds, focusing on molecular features, physicochemical properties, and applications.
Structural and Molecular Comparisons
Table 1: Key Molecular Parameters of Selected Organotin Compounds
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Structural Features |
|---|---|---|---|---|
| This compound | C₃₀H₂₄Sn | ~491.2 | 3 phenyl, 1 biphenyl | High steric bulk, aromatic π-system |
| (4-Methoxyphenyl)trimethylstannane | C₁₀H₁₆OSn | 270.95 | 1 methoxyphenyl, 3 methyl | Polar methoxy group, smaller size |
| Tributyl(4-fluorophenyl)stannane | C₁₉H₃₁FSn | 385.16 | 3 butyl, 1 fluorophenyl | Lipophilic, fluorinated substituent |
| Triphenyltin acetate | C₂₀H₁₈O₂Sn | 409.06 | 3 phenyl, 1 acetoxy | Bioactive acetoxy group |
Key Observations :
- Steric Effects : this compound’s biphenyl group imposes greater steric hindrance than methyl or methoxy groups in (4-Methoxyphenyl)trimethylstannane . This bulk may reduce reactivity in nucleophilic substitution reactions but enhance stability in high-temperature applications.
- Polarity : The methoxy group in (4-Methoxyphenyl)trimethylstannane increases polarity, improving solubility in polar solvents compared to the highly aromatic this compound .
- Lipophilicity: Tributyl(4-fluorophenyl)stannane’s alkyl chains enhance lipophilicity, making it suitable for organic synthesis in non-polar media .
Physicochemical Properties
- Thermal Stability : Bulky aromatic substituents (e.g., biphenyl) typically enhance thermal stability compared to alkyl-substituted stannanes like tributyl derivatives .
- Solubility: Aromatic stannanes are generally less soluble in polar solvents due to their non-polar π-systems. For example, Triphenyltin acetate shows moderate aqueous solubility owing to its acetoxy group, whereas this compound is likely soluble only in aromatic hydrocarbons or chlorinated solvents .
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